Itopride - 122898-67-3

Itopride

Catalog Number: EVT-270156
CAS Number: 122898-67-3
Molecular Formula: C20H26N2O4
Molecular Weight: 358.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Itopride Hydrochloride (itopride), chemically known as N-[4-[2-(Dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide hydrochloride, is a benzamide derivative primarily investigated for its gastroprokinetic properties [, ]. It is categorized as a dopamine D2 receptor antagonist and acetylcholinesterase inhibitor [].

Itopride N-oxide

Compound Description: Itopride N-oxide is the primary metabolite of Itopride in humans. It is formed by the oxidation of the tertiary amine N-dimethyl group of Itopride, primarily by the enzyme flavin-containing monooxygenase 3 (FMO3) in the liver. []

Relevance: Itopride N-oxide is the major metabolite of Itopride and exhibits a significantly different pharmacokinetic profile. Understanding its formation and role is crucial in studying Itopride's overall pharmacokinetics and potential drug interactions. []

Cisapride

Compound Description: Cisapride is a gastroprokinetic agent that acts as a serotonin 5-HT4 receptor agonist. [] It enhances gastrointestinal motility by promoting the release of acetylcholine in the enteric nervous system.

Mosapride Citrate

Compound Description: Mosapride Citrate is another serotonin 5-HT4 receptor agonist used as a gastroprokinetic agent. [] It shares a similar mechanism of action with Cisapride, promoting gastrointestinal motility by enhancing acetylcholine release.

Relevance: Similar to Cisapride, Mosapride Citrate is metabolized primarily by CYP3A4, making it susceptible to drug interactions with CYP3A4 inhibitors. This contrasts with Itopride's metabolism, which primarily involves FMO3. []

Neostigmine

Compound Description: Neostigmine is a reversible acetylcholinesterase inhibitor. It prevents the breakdown of acetylcholine, thereby increasing its concentration and enhancing cholinergic transmission. [, ]

Dopamine

Compound Description: Dopamine is a neurotransmitter that plays a role in various physiological processes, including gastrointestinal motility. In the context of gastrointestinal function, dopamine can inhibit gastric emptying and motility. [, ]

Relevance: Itopride acts as a dopamine D2 receptor antagonist, blocking the inhibitory effects of dopamine on gastrointestinal motility. This antagonism contributes to Itopride's prokinetic effects. [, ]

Acetylcholine

Compound Description: Acetylcholine is a neurotransmitter that plays a crucial role in regulating gastrointestinal motility. It stimulates muscle contractions and promotes peristalsis, facilitating the movement of food through the digestive tract. []

Relevance: Itopride indirectly increases acetylcholine levels in the gastrointestinal tract through its acetylcholinesterase inhibitory activity. This action enhances cholinergic transmission, contributing to Itopride's prokinetic effects. []

Metoclopramide

Compound Description: Metoclopramide is a dopamine D2 receptor antagonist with prokinetic and antiemetic properties. [, ] It is used to treat gastrointestinal motility disorders and nausea.

Domperidone

Compound Description: Domperidone is a dopamine D2 receptor antagonist primarily used to treat nausea and vomiting. [, , , ] It also possesses prokinetic properties and has been investigated for its use in functional dyspepsia.

Source and Classification

Itopride is classified as a prokinetic agent. It enhances gastrointestinal motility by acting on the digestive system's muscular contractions. The compound is administered in the form of its hydrochloride salt, which is more soluble in water, facilitating its absorption in the body. Itopride is recognized for its ability to alleviate symptoms related to gastric motility disorders, making it an important therapeutic option in gastroenterology.

Synthesis Analysis

The synthesis of Itopride involves several steps, utilizing various chemical reactions and intermediates. A notable method includes the reaction of 4-hydroxybenzaldehyde with N,N-dimethyl-2-chloroethylamine in the presence of potassium carbonate at elevated temperatures. This reaction forms an intermediate compound, which is then subjected to further transformations including hydroxylamine condensation and hydrogenation using Raney nickel catalyst under pressure.

Molecular Structure Analysis

The molecular formula of Itopride is C17H22N2O4C_{17}H_{22}N_{2}O_{4}. Its structure features a benzamide core with two methoxy groups and a dimethylaminoethyl side chain. The compound exhibits a melting point range between 191°C to 195°C . The structural representation can be summarized as follows:

Itopride N 4 hydroxybenzyl 3 4 dimethoxybenzamide\text{Itopride }\text{N 4 hydroxybenzyl 3 4 dimethoxybenzamide}

This structure allows Itopride to interact effectively with specific receptors in the gastrointestinal tract.

Chemical Reactions Analysis

Itopride undergoes various chemical reactions during its synthesis and application. Key reactions include:

  1. O-Alkylation: Involves the reaction of phenolic compounds with alkyl halides under basic conditions.
  2. Amidation: The formation of amide bonds between carboxylic acids and amines.
  3. Hydrogenation: Reduction processes that convert unsaturated compounds into saturated ones.

These reactions are typically conducted in solvents like ethanol or acetonitrile under controlled temperatures to optimize yield and purity .

Mechanism of Action

Itopride's mechanism of action primarily involves antagonism at dopamine D2 receptors and enhancement of acetylcholine release at muscarinic receptors in the gastrointestinal tract. This dual action promotes increased peristalsis and gastric emptying. By inhibiting dopamine's inhibitory effects on gastrointestinal motility, Itopride facilitates smoother muscle contraction and improved transit time through the digestive system .

Physical and Chemical Properties Analysis

Itopride exhibits several notable physical and chemical properties:

  • Solubility: Freely soluble in water and methanol.
  • Melting Point: Approximately 192°C.
  • Density: Bulk density is around 0.39 g/ml; tapped density is approximately 0.62 g/ml.
  • Stability: Maintains stability under acidic conditions but may degrade under extreme pH environments .

These properties influence its formulation into various dosage forms for therapeutic use.

Applications

Itopride has significant applications in clinical settings:

  • Gastrointestinal Disorders: Used primarily for treating non-ulcer dyspepsia and other motility-related disorders.
  • Formulation Development: Research has focused on developing sustained-release formulations using hydrogels for prolonged therapeutic effects.
  • Combination Therapies: Itopride may be used alongside other medications for enhanced efficacy in treating complex gastrointestinal conditions .
Introduction to Itopride: Pharmacological Classification and Therapeutic Relevance

Benzamide Derivatives in Gastrointestinal Prokinetic Agents

Itopride hydrochloride, chemically designated as N-[[4-(2-Dimethylaminoethoxy)phenyl]methyl]-3,4-dimethoxybenzamide, belongs to the benzamide class of prokinetic agents. This pharmacological group is characterized by a core benzamide structure that confers specific activity on gastrointestinal motility. Historically, benzamide derivatives like metoclopramide and cisapride were developed to address hypomotility disorders but faced limitations due to adverse cardiac and central nervous system effects. Itopride distinguishes itself through optimized substitutions on the benzamide scaffold—specifically, a dimethoxybenzamide moiety linked to a dimethylaminoethoxy phenylmethyl group—which enhances target specificity and reduces off-target interactions [1] [7].

The therapeutic relevance of itopride centers on managing functional dyspepsia, a condition affecting approximately 5% of primary care patients globally. Functional dyspepsia manifests as chronic upper abdominal discomfort, postprandial fullness, early satiety, and bloating without identifiable organic causes. Itopride addresses these symptoms by normalizing delayed gastric emptying and improving gastroduodenal coordination, which are pathogenic hallmarks in 60% of functional dyspepsia cases. Clinical studies confirm its efficacy in symptom relief, with a meta-analysis of nine randomized controlled trials (2,620 patients) reporting significant improvements in global patient assessments (relative risk: 1.11; P = 0.006) and postprandial fullness (relative risk: 1.21; P = 0.02) compared to controls [9] [1] [7].

Table 1: Key Benzamide Prokinetics and Structural Features

CompoundCore SubstitutionsPrimary Targets
ItoprideDimethoxybenzamide + dimethylaminoethoxyD2 receptor, Acetylcholinesterase
MetoclopramideMethoxybenzamide + ethylaminoD2 receptor, 5-HT₃ receptor
CisaprideFluorobenzamide + piperidinylamino5-HT₄ receptor
MosaprideBenzamide + morpholinylamino5-HT₄ receptor

Dual Mechanism of Action: Dopamine D2 Receptor Antagonism and Acetylcholinesterase Inhibition

Itopride exerts its prokinetic effects through a pharmacologically unique dual mechanism: potent dopamine D2 receptor antagonism and reversible acetylcholinesterase inhibition. This bifunctional action synergistically enhances acetylcholine availability and activity in the gastrointestinal tract.

As a dopamine D2 receptor antagonist, itopride binds to presynaptic receptors on cholinergic neurons in the enteric nervous system, blocking dopamine-mediated inhibition of acetylcholine release. Concurrently, its inhibition of acetylcholinesterase prevents the enzymatic degradation of acetylcholine in the synaptic cleft. This dual effect elevates acetylcholine concentrations, leading to prolonged stimulation of muscarinic M1 and M3 receptors on gastrointestinal smooth muscle [2] [5] [7].

Physiologically, this translates to:

  • Enhanced gastric motility: Increased amplitude and frequency of antral contractions, accelerating solid-phase gastric emptying.
  • Improved gastroduodenal coordination: Restoration of antroduodenal migratory motor complexes.
  • Increased lower esophageal sphincter pressure: Reduction in gastroesophageal reflux events.
  • Duodenal and colonic prokinesis: Dose-dependent stimulation of small bowel and colonic transit via enhanced peristalsis [4] [7].

Table 2: Pharmacodynamic Effects of Itopride's Dual Mechanism

TargetBiochemical ActionFunctional Outcome
Dopamine D₂ receptorCompetitive antagonismDisinhibition of acetylcholine release
AcetylcholinesteraseReversible inhibitionIncreased synaptic acetylcholine levels
Muscarinic receptorsEnhanced acetylcholine bindingSmooth muscle contraction
GI smooth muscleCalcium influx and depolarizationCoordinated peristalsis

Preclinical studies in conscious dogs demonstrated that intraduodenal itopride (≥10 mg/kg) significantly increased gastric contractile force during the digestive state. Notably, it reversed dopamine-induced gastric hypomotility at 3 mg/kg, confirming its antidopaminergic activity. Furthermore, itopride potentiated exogenous acetylcholine-induced contractions, validating its acetylcholinesterase inhibitory properties [4]. Unlike earlier benzamides, itopride does not interact with 5-HT₄ receptors or cardiac potassium channels (e.g., hERG), minimizing risks for arrhythmias [1] [7].

Regulatory Approvals and Global Utilization Patterns

Itopride first received regulatory approval in Japan in 1995 under the brand name Ganaton. Since then, its approval has expanded to over 30 countries, primarily in Asia, Eastern Europe, and Latin America, though it remains unapproved by the U.S. Food and Drug Administration. Regional brand variants include Itomed (Kyrgyzstan, Russia), Itoprid PMCS (Czech Republic), Prokit (Poland), Zirid (Bulgaria), and Dagla (Mexico) [1] [6].

Utilization patterns reflect epidemiological and regulatory landscapes:

  • Asia-Pacific: Dominates consumption, driven by high functional dyspepsia prevalence (up to 43% of investigated dyspepsia cases) and approval in Japan, India, Singapore, and Nepal. Japan maintains the longest clinical experience, with itopride integrated into first-line functional dyspepsia guidelines [9] [6].
  • Europe: Authorization exists in multiple markets (e.g., Czech Republic, Slovakia, Poland, Bulgaria), typically as second-line therapy after proton pump inhibitors. Eastern European utilization exceeds Western Europe due to earlier market entry [1].
  • Latin America: Mexico is a primary user through Dagla (marketed by Takeda), with growing adoption in Argentina and Chile [1] [6].

The global itopride market reflects these regional preferences, with Asia-Pacific accounting for >65% of volume demand. Market analyses project steady growth (CAGR ~3.8% through 2033), fueled by rising functional gastrointestinal disorder incidence and aging populations. However, heterogeneous availability persists, with some European countries suspending distribution after phase III trials in Western populations showed variable efficacy—potentially due to pharmacokinetic differences between Asian and Caucasian patients. Notably, Caucasians exhibit 30–50% lower plasma concentrations post-administration, possibly influencing therapeutic response [1] [6] [10].

Table 3: Global Regulatory Status of Itopride (Selected Jurisdictions)

Region/CountryBrand Name(s)Approval YearTherapeutic Indication
JapanGanaton1995Functional dyspepsia, GERD
IndiaGanaton, Itogard2000Functional dyspepsia
RussiaItomed2002Gastroparesis, functional dyspepsia
MexicoDagla2004Functional dyspepsia
Czech RepublicItoprid PMCS, Ganaton2006Dysmotility-type dyspepsia
PolandProkit2008Functional dyspepsia

Properties

CAS Number

122898-67-3

Product Name

Itopride

IUPAC Name

N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide

Molecular Formula

C20H26N2O4

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C20H26N2O4/c1-22(2)11-12-26-17-8-5-15(6-9-17)14-21-20(23)16-7-10-18(24-3)19(13-16)25-4/h5-10,13H,11-12,14H2,1-4H3,(H,21,23)

InChI Key

QQQIECGTIMUVDS-UHFFFAOYSA-N

SMILES

CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC

Synonyms

itopride
N-(p-(2-(dimethylamino)ethoxy)benzyl)veratramide hydrochloride

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.